

# N7-(2-Hydroxyethyl)adenine material safety data sheet (MSDS).

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## Compound of Interest

Compound Name: N7-(2-Hydroxyethyl)adenine

CAS No.: 126595-74-2

Cat. No.: B131538

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Technical Application Guide: **N7-(2-Hydroxyethyl)adenine** (N7-HEA)

## Part 1: Technical Profile & Safety Data (MSDS Synthesis)

### Compound Identity

- Chemical Name: **N7-(2-Hydroxyethyl)adenine**<sup>[1][2][3]</sup>
- Synonyms: 2-(6-Amino-7H-purin-7-yl)ethanol; N7-HEA
- CAS Number: 126595-74-2 (Unlabeled); 1246818-44-9 (Deuterated -std)
- Molecular Formula:  
<sup>[3]</sup>
- Molecular Weight: 179.18 g/mol <sup>[3]</sup>

### Hazard Identification (GHS Classification)

- Signal Word: DANGER
- Hazard Statements:
  - H301: Toxic if swallowed (Inherited from Adenine parent structure).
  - H340: May cause genetic defects (Suspected).
  - H350: May cause cancer (Suspected).
  - Note: As a specific DNA adduct of Ethylene Oxide (a known Group 1 Carcinogen), this material must be handled as a high-potency genotoxic impurity.

### Handling & Storage Protocol

- Storage: -20°C or lower. Store in a desiccator.
- Stability: High Instability Warning. N7-HEA contains a quaternary nitrogen at the N7 position, weakening the N-glycosyl bond. It is prone to spontaneous depurination (loss from DNA backbone) and chemical degradation in alkaline conditions.
- Solubility: Soluble in water, DMSO, and Methanol.

## Part 2: Application Notes & Biological Context

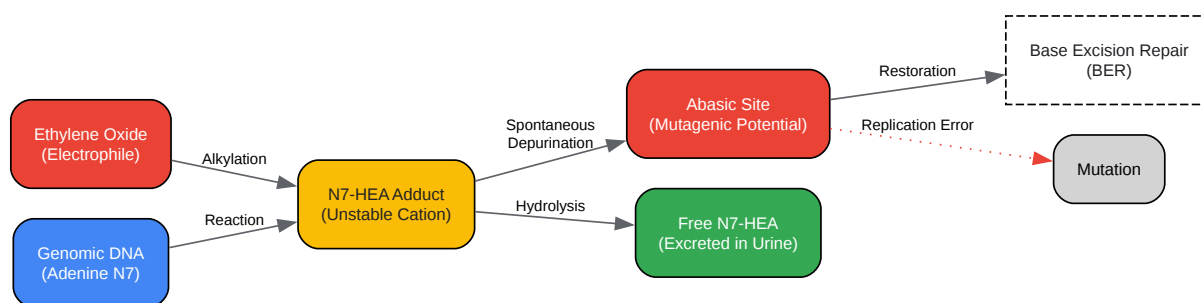
### Mechanism of Action & Biomarker Utility

N7-HEA is a specific macromolecular adduct formed when Ethylene Oxide (EO)—a sterilizing agent and industrial chemical—reacts with the N7 position of adenine in DNA.<sup>[4]</sup> While N7-(2-hydroxyethyl)guanine (N7-HEG) is the most abundant adduct formed by EO, N7-HEA serves as a critical complementary biomarker for investigating EO's mutagenic spectrum.

**The Depurination Phenomenon:** Unlike stable adducts, N7-HEA is chemically labile. The alkylation at N7 creates a positive charge on the imidazole ring, destabilizing the glycosidic bond. This leads to:

- Spontaneous Depurination: The adduct falls off the DNA backbone, leaving an Abasic Site (AP site).
- Excretion: The free base (N7-HEA) is excreted in urine, making it a non-invasive biomarker for recent exposure.
- Mutagenesis: If the AP site is not repaired by Base Excision Repair (BER) pathways before replication, it can lead to transversion mutations.

## Pathway Visualization



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Figure 1: Formation and fate of **N7-(2-Hydroxyethyl)adenine**. Note the divergence between excretion (biomarker) and abasic site formation (toxicity).

## Part 3: Analytical Protocol (LC-MS/MS)

Objective: Quantification of N7-HEA in genomic DNA or Urine using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.

### Protocol A: Sample Preparation (Neutral Thermal Hydrolysis)

Rationale: Because N7-HEA is heat-labile, we utilize Neutral Thermal Hydrolysis to selectively release the adduct from the DNA backbone without degrading the remaining DNA or

introducing artifacts.

Reagents:

- Internal Standard (IS):
  - N7-HEA or
  - N7-HEA (10 nM stock).
- Hydrolysis Buffer: 10 mM Sodium Cacodylate (pH 7.0).

Step-by-Step Workflow:

- DNA Isolation: Isolate DNA from tissue/blood using a high-purity kit (e.g., Phenol-Chloroform or column-based). Ensure ratio is > 1.8.
- Spike IS: Add 50 fmol of Internal Standard to 50-100 µg of DNA solution.
- Hydrolysis: Incubate sample at 100°C for 30 minutes (or 70°C for 1 hour) in neutral buffer.
  - Mechanism:[5] Thermal energy breaks the weakened glycosidic bond of N7-alkylated purines.
- Filtration: Transfer mixture to a 3 kDa molecular weight cut-off (MWCO) spin filter. Centrifuge at 10,000 x g for 20 mins.
  - Result: Intact DNA remains in the filter; N7-HEA and IS pass through into the filtrate.
- Enrichment (Optional but Recommended): Dry the filtrate and reconstitute in 50 µL mobile phase, or perform solid-phase extraction (SPE) using a graphitized carbon column if matrix interference is high.

## Protocol B: LC-MS/MS Quantitation

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

**Chromatographic Conditions:**

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the polarity of N7-HEA.
  - Recommended: Waters Atlantis HILIC Silica or similar (2.1 x 100 mm, 3 µm).
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
  - 0-1 min: 95% B (Isocratic hold)
  - 1-6 min: 95% B -> 50% B (Linear gradient)
  - 6-8 min: 50% B (Wash)
  - 8.1 min: 95% B (Re-equilibration)

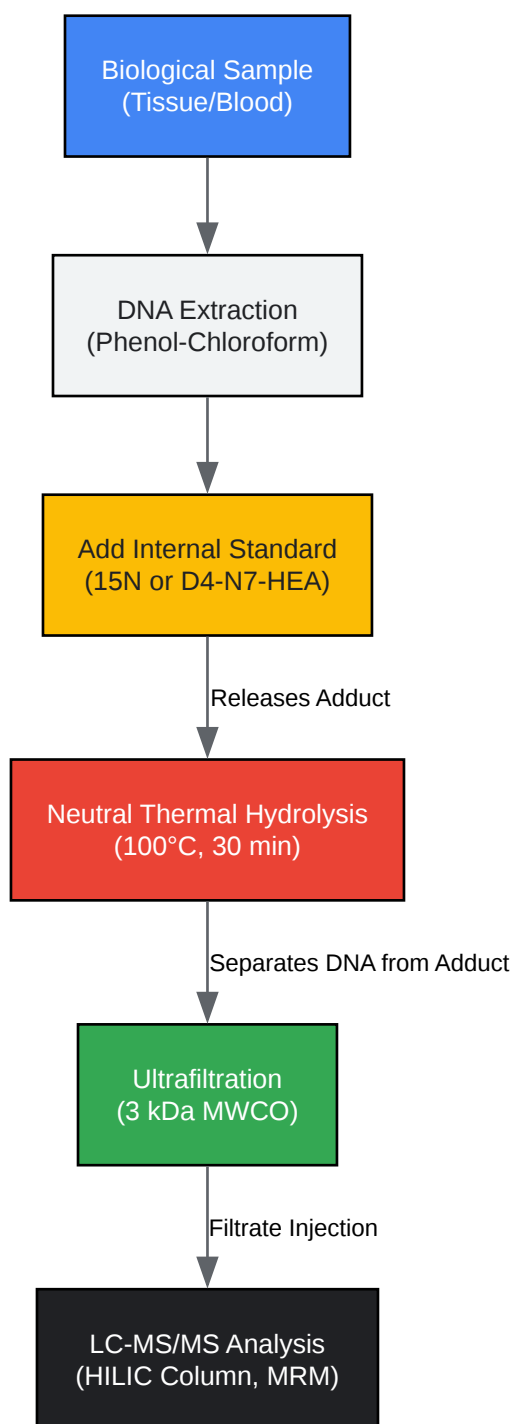
**Mass Spectrometry Settings (MRM Mode):**

- Ionization: Electrospray Ionization (ESI) Positive Mode.[\[6\]](#)
- Source Temp: 400°C.

**MRM Transitions Table:**

Analyte	Precursor Ion ( )	Product Ion ( )	Collision Energy (eV)	Role
N7-HEA	180.2	136.1	22	Quantifier (Loss of EO chain)
N7-HEA	180.2	119.1	35	Qualifier
IS ( -N7-HEA)	184.2	140.1	22	Internal Standard

## Analytical Workflow Diagram



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Figure 2: Analytical workflow for N7-HEA quantitation from genomic DNA.

## References

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- To cite this document: BenchChem. [N7-(2-Hydroxyethyl)adenine material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131538/docs#n7-2-hydroxyethyl-adenine-material-safety-data-sheet-msds>]

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